Bienvenue dans la boutique en ligne BenchChem!

Bacillomycin Fc

Structural characterization Lipopeptide chemistry Structure-activity relationship

Bacillomycin Fc (CAS 115088-47-6) is a cyclic lipopeptide antibiotic belonging to the iturin family, first isolated and characterized from Bacillus subtilis strain I-164. It possesses the molecular formula C52H84N12O14 and a molecular weight of 1101.3 g/mol.

Molecular Formula C52H84N12O14
Molecular Weight 1101.3 g/mol
CAS No. 115088-47-6
Cat. No. B038029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBacillomycin Fc
CAS115088-47-6
SynonymsBacillomycin Fc
Molecular FormulaC52H84N12O14
Molecular Weight1101.3 g/mol
Structural Identifiers
SMILESCCC(C)CCCCCCCCCCC1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCCCC(=O)NC(C(=O)NC(C(=O)N1)C(C)O)CC(=O)N)CCC(=O)N)CC(=O)N)CC2=CC=C(C=C2)O)CC(=O)N
InChIInChI=1S/C52H84N12O14/c1-4-30(2)15-11-9-7-5-6-8-10-12-16-33-26-45(72)60-37(27-41(54)68)49(75)62-36(25-32-18-20-34(66)21-19-32)48(74)63-39(29-43(56)70)50(76)61-35(22-23-40(53)67)47(73)57-24-14-13-17-44(71)59-38(28-42(55)69)51(77)64-46(31(3)65)52(78)58-33/h18-21,30-31,33,35-39,46,65-66H,4-17,22-29H2,1-3H3,(H2,53,67)(H2,54,68)(H2,55,69)(H2,56,70)(H,57,73)(H,58,78)(H,59,71)(H,60,72)(H,61,76)(H,62,75)(H,63,74)(H,64,77)
InChIKeyYXKHGFSEIGETSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bacillomycin Fc (CAS 115088-47-6): A Differentiated Iturin-Class Cyclic Lipopeptide for Antifungal Research and Biocontrol Procurement


Bacillomycin Fc (CAS 115088-47-6) is a cyclic lipopeptide antibiotic belonging to the iturin family, first isolated and characterized from Bacillus subtilis strain I-164. It possesses the molecular formula C52H84N12O14 and a molecular weight of 1101.3 g/mol [1]. The compound is a member of the bacillomycin F subgroup within the iturin class, which also includes iturin A, mycosubtilin, bacillomycin D, bacillomycin L, and mojavensin [2]. Bacillomycins Fb and Fc were co-isolated as minor components from a bacillomycin F-producing strain and are structurally distinguished from the parent bacillomycin F by the presence of free carboxyl groups [1]. The acid hydrolysate of Bacillomycin Fc yields α-amino acids Asp3, Glu1, Pro1, Thr1, Tyr1 and a mixture of β-amino acids ranging from iso-C15 to anteiso-C17, with the β-amino acid composition dependent on culture conditions [1]. Like all iturinic lipopeptides, Bacillomycin Fc exerts its antifungal activity through membrane disruption via pore formation, targeting ergosterol-containing fungal membranes while exhibiting a characteristically narrow antibacterial spectrum [3].

Why Bacillomycin Fc Cannot Be Interchanged with Other Iturin-Family Lipopeptides in Research or Application Development


Within the iturin family, even structurally closely related members exhibit substantial divergence in amino acid composition, fatty acid chain length, and the presence or absence of ionizable functional groups — each of which directly modulates membrane interaction, antifungal potency, and spectrum [1]. Bacillomycin Fc carries an additional aspartic acid residue (Asp3) compared with bacillomycin F (Asp2), introducing an extra free carboxyl group that alters the net charge and hydrogen-bonding capacity of the molecule [1][2]. Furthermore, the β-amino fatty acid chain length of the bacillomycin F subgroup (predominantly C16–C17) is longer than that found in bacillomycin D, bacillomycin L, and iturin A (C14–C15), which has been experimentally linked to differential interfacial behaviour at membrane surfaces [3]. These structural distinctions are not cosmetic; they translate into measurable differences in minimum inhibitory concentrations, lethal doses, and in vivo efficacy that preclude casual substitution of one iturin-family member for another in controlled experimental or application contexts. The quantitative evidence presented below substantiates precisely where Bacillomycin Fc — and the bacillomycin F subgroup to which it belongs — diverges from the most commonly cited iturin-class alternatives.

Quantitative Differentiation Evidence for Bacillomycin Fc Relative to Iturin-Family Comparators


Free Carboxyl Group Content: Bacillomycin Fc Contains Three Aspartic Acid Residues Versus Two in the Parent Bacillomycin F

Acid hydrolysis and amino acid analysis of Bacillomycin Fc reveals a composition of Asp3, Glu1, Pro1, Thr1, Tyr1 [1]. In contrast, the parent compound bacillomycin F yields Asp2, Glu1, Thr1, Pro1, Tyr1 — a total of seven amino acid residues in both cases, but with bacillomycin Fc possessing one additional aspartic acid and lacking one proline relative to bacillomycin F [2]. This net increase of one free carboxyl group (from the extra Asp β-carboxyl) represents a verifiable structural difference that directly impacts the molecule's charge state, solubility profile, and potential for ionic interactions with membrane phospholipid headgroups [1].

Structural characterization Lipopeptide chemistry Structure-activity relationship

Fatty Acid Chain Length Differentiation: Bacillomycin F Subgroup (C16–C17) Occupies Larger Interfacial Area Than C14–C15 Iturinics

In a comparative study of iturinic lipopeptide surface-active properties, mycosubtilin and bacillomycin F — both characterized by C16 or C17 β-amino fatty acid chains — were shown to occupy a larger molecular area at the air-water interface than iturin A, iturin C, bacillomycin D, and bacillomycin L, which possess shorter C14 or C15 β-amino fatty acid chains [1]. The critical micelle concentration (CMC) values were also dependent on the nature of the peptide moiety. Bacillomycin Fc, as a member of the bacillomycin F subgroup, shares the longer C16–C17 β-amino fatty acid profile (predominantly iso-C16, iso-C17, and anteiso-C17), as confirmed by acid hydrolysis [2]. This longer lipid tail is associated with deeper membrane insertion and stronger hydrophobic anchoring.

Membrane biophysics Interfacial behaviour Lipopeptide engineering

Antifungal Potency of Bacillomycin F Against Phytopathogenic Fungi: Two-Fold Lower MICs Than Iturin A Across Three Species

In a direct head-to-head comparison using high-purity compounds isolated from Bacillus siamensis JFL15, bacillomycin F demonstrated approximately two-fold greater potency than iturin A against three major phytopathogenic fungi [1]. The minimum inhibitory concentrations (MICs) of bacillomycin F for Magnaporthe grisea, Rhizoctonia solani, and Colletotrichum gloeosporioides were 62.50, 31.25, and 62.50 μg/mL, respectively, whereas the MICs of iturin A for the same three organisms were 125.00, 62.50, and 125.00 μg/mL [1]. Scanning electron microscopy confirmed that both compounds caused hyphal surface damage (sunk, lumpy, and wrinkled morphology), but bacillomycin F achieved this at half the concentration [1].

Antifungal susceptibility Agricultural biocontrol Plant pathology

In Vivo Efficacy of Bacillomycin-Class Lipopeptides in a Murine Model of Invasive Candidiasis: Survival and Organ Burden Reduction Comparable to Caspofungin

Bacillomycin-class lipopeptides AF4 and AF5 (Asn-Pro-Tyr-Asn-Gln-Thr-Ser cyclic heptapeptides with iso-C17 and iso-C18 β-amino fatty acids, respectively) were evaluated in a neutropenic murine model of disseminated candidiasis [1]. AF4 at both 5 mg/kg and 10 mg/kg doses (intraperitoneal, administered at 1 h and 24 h post-infection) resulted in 100% survival over 14 days, statistically indistinguishable from the caspofungin-treated arm (P < 0.01) and in stark contrast to 80% mortality in the vehicle group (median survival 8 days) [1]. The median kidney fungal burden in the AF4 5 mg/kg arm was 1.3 × 10⁴ CFU/g, equivalent to a 4-log reduction compared with the vehicle arm (3.8 × 10⁸ CFU/g, P < 0.0001); the 10 mg/kg arm yielded sterile kidney cultures comparable to caspofungin [1].

In vivo antifungal efficacy Invasive candidiasis Preclinical development

Intra-Family Divergence in Lethal Dose: Iturin A Is Six-Fold More Potent Than Bacillomycin L Against Saccharomyces cerevisiae

Within the iturin family, members exhibit substantial differences in lethal potency even against the same target organism. In a direct comparison using Saccharomyces cerevisiae as a model yeast, iturin A and bacillomycin L — both antibiotics of the iturin group — showed lethal doses of 10 μg/mL and 60 μg/mL, respectively, a six-fold difference [1]. Both compounds acted via cytoplasmic membrane disruption, causing rapid potassium ion leakage and spheroplast lysis, but the concentration required to achieve this effect differed markedly [1]. This intra-family variability underscores that potency cannot be assumed to be uniform across iturin-class members and must be empirically determined for each structural variant.

Mode of action Yeast model Membrane disruption

Molecular Formula Differentiation: Bacillomycin Fc (C52H84N12O14) Versus Bacillomycin F Parental Homologues (C52H82N12O14)

High-resolution mass spectrometric analysis reveals that Bacillomycin Fc possesses the molecular formula C52H84N12O14 with a monoisotopic mass of 1100.62 Da (average mass 1101.3 Da) [1][2]. This differs by exactly two hydrogen atoms from the C52 homologue of the parent bacillomycin F mixture, which is reported as C52H82N12O14 [3]. The net addition of 2 Da is consistent with the presence of an additional free carboxyl group (-COOH, monoisotopic mass 45.0 Da for COOH vs. 43.0 Da for CONH2 in amidated forms) in Bacillomycin Fc relative to the parent bacillomycin F. This mass difference, while small, is analytically resolvable by high-resolution mass spectrometry and serves as a definitive identity confirmation marker.

Mass spectrometry Quality control Identity confirmation

Evidence-Backed Research and Industrial Application Scenarios for Bacillomycin Fc (CAS 115088-47-6)


Structure-Activity Relationship (SAR) Studies Requiring a Free-Carboxyl-Containing Iturin Scaffold

Research groups investigating the role of ionizable functional groups in iturin-family membrane activity should select Bacillomycin Fc as the test compound of choice. The presence of three aspartic acid residues (Asp3) — one more than the parent bacillomycin F (Asp2) — provides a structurally defined scaffold with an additional free carboxyl group [1]. This enables systematic comparison of charge-dependent membrane interaction, solubility, and haemolytic activity against bacillomycin F variants lacking the extra carboxyl moiety. The analytically resolvable 2 Da mass difference (C52H84 vs. C52H82) further facilitates identity confirmation by LC-HRMS in SAR workflows [1][2].

Agricultural Biocontrol Formulation Development Targeting Phytopathogenic Fungi

For teams developing biofungicide formulations against rice blast (Magnaporthe grisea), sheath blight (Rhizoctonia solani), or anthracnose (Colletotrichum gloeosporioides), the bacillomycin F subgroup — inclusive of Bacillomycin Fc — offers a demonstrated potency advantage over iturin A. Bacillomycin F achieves MICs of 62.50, 31.25, and 62.50 μg/mL respectively against these three pathogens, representing approximately two-fold greater potency than iturin A (125.00, 62.50, and 125.00 μg/mL) [3]. The longer C16–C17 β-amino fatty acid chains characteristic of this subgroup are associated with stronger membrane anchoring [4], supporting the selection of Bacillomycin Fc as an analytical reference standard or formulation lead compound in biocontrol development.

Preclinical Antifungal Drug Discovery Leveraging In Vivo-Validated Bacillomycin Pharmacophore

Drug discovery programs pursuing novel antifungal agents for invasive candidiasis can use Bacillomycin Fc as a structural reference point within the bacillomycin pharmacophore. Class-level in vivo evidence from a neutropenic murine model demonstrates that bacillomycin-type cyclic lipopeptides (AF4, iso-C17 analogue) achieve 100% survival at 5 mg/kg with a 4-log reduction in kidney fungal burden (from 3.8 × 10⁸ to 1.3 × 10⁴ CFU/g, P < 0.0001), statistically equivalent to caspofungin [5]. Procurement of purified Bacillomycin Fc enables medicinal chemistry teams to benchmark novel synthetic or semi-synthetic derivatives against a structurally characterized, naturally occurring congener with a validated in vivo efficacy precedent within the same structural class.

Quality Control and Identity Confirmation in Lipopeptide Reference Standard Programmes

Organizations maintaining reference standard collections for cyclic lipopeptides should include Bacillomycin Fc as a distinct entry due to its analytically unique molecular formula (C52H84N12O14, monoisotopic mass 1100.62 Da) that differentiates it from co-occurring bacillomycin F homologues (C51H80N12O14, C52H82N12O14) [1][2]. The 2 Da mass increment, traceable to the additional free carboxyl group, provides a definitive HRMS-based identity marker. Combined with the characteristic Asp3:Glu1:Pro1:Thr1:Tyr1 amino acid ratio [1], this enables unambiguous compound identification in complex fermentation extracts and ensures batch-to-batch consistency verification in procurement quality assurance protocols.

Quote Request

Request a Quote for Bacillomycin Fc

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.